Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine is a chemical compound characterized by its unique oxadiazole structure, which incorporates nitrogen and oxygen atoms in a five-membered ring. This compound is part of a broader class of oxadiazoles known for their diverse biological activities and potential applications in drug discovery and material science. The specific structural features of methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine contribute to its reactivity and utility in various chemical reactions.
This compound is classified under the category of heterocyclic compounds, specifically oxadiazoles. Oxadiazoles are recognized for their pharmacological properties, including antimicrobial and anticancer activities. Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine can be sourced from chemical suppliers and research institutions that specialize in synthetic organic chemistry.
The synthesis of methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine typically involves several key steps:
Recent advancements have introduced microwave-assisted synthesis techniques that significantly reduce reaction times and improve yields, making the process more efficient compared to traditional methods .
Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine has a molecular formula of with a molecular weight of approximately 142.16 g/mol. The structure features a five-membered oxadiazole ring with nitrogen substitutions that enhance its reactivity.
Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine participates in various chemical reactions:
These reactions are significant in synthetic organic chemistry for constructing more complex molecular architectures .
The mechanism by which methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine exerts its effects is primarily related to its interaction with biological targets such as enzymes or receptors. Its oxadiazole moiety may facilitate binding to specific sites due to its electronic properties and steric configuration.
Research indicates that compounds containing oxadiazole structures often exhibit enzyme inhibition or modulation activity, making them valuable in drug development .
Relevant data regarding melting point, boiling point, and density may vary based on purity and specific synthesis conditions .
Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine has several applications in scientific research:
The journey of 1,2,4-oxadiazoles in therapeutics began over a century after their first synthesis in 1884 by Tiemann and Krüger. Significant medicinal chemistry interest emerged in the mid-20th century, leading to the development of Oxolamine, introduced in the 1960s as a cough suppressant, marking the first major therapeutic application of this heterocycle [1] [8]. This breakthrough demonstrated the potential of the 1,2,4-oxadiazole ring as a biologically compatible pharmacophore and spurred further exploration. Subsequent decades witnessed the approval of additional drugs featuring this core, including:
Beyond synthetic drugs, the discovery of naturally occurring 1,2,4-oxadiazoles like quisqualic acid (from Quisqualis indica seeds) and the phidianidines (from the sea slug Phidiana militaris) further validated the biological relevance of this heterocycle. Phidianidine A and B, isolated in 2011, exhibit significant cytotoxic activity against mammalian cell lines and agonist properties against specific receptors like PTP1B and CXCR4, highlighting the ring’s capacity for diverse bioactivity [1] [2]. The early 21st century saw a dramatic acceleration in research, with the scientific literature on 1,2,4-oxadiazoles doubling in the last fifteen years, driven by their application across therapeutic areas like oncology, infectious diseases, and CNS disorders [1] [2] [8].
Table 1: Key Historical Milestones in 1,2,4-Oxadiazole Drug Discovery
| Time Period | Milestone | Significance |
|---|---|---|
| 1884 | First synthesis by Tiemann and Krüger [1] | Initial chemical characterization of the 1,2,4-oxadiazole ring. |
| 1940s-1960s | Commencement of biological activity studies [8] | Shift from chemical curiosity to therapeutic exploration. |
| 1960s | Introduction of Oxolamine [1] [8] | First commercial drug containing 1,2,4-oxadiazole ring (antitussive). |
| Late 20th C. | Introduction of Prenoxdiazine, Butalamine [1] | Expansion into diverse therapeutic areas (antitussive, vasodilator). |
| 2011 | Isolation of Phidianidines A & B [1] [2] | Discovery of cytotoxic marine natural products containing 1,2,4-oxadiazole. |
| 21st Century | Approval of Ataluren [1] [8] | Treatment of genetic disorders (Duchenne Muscular Dystrophy). |
| 2000-Present | Explosion in publications (>1300 items 2008-2019) [8] | Recognition as a versatile scaffold across antimicrobial, anticancer agents etc. |
The enduring value of the 1,2,4-oxadiazole ring in medicinal chemistry stems primarily from its exceptional bioisosteric properties. It serves as a highly effective mimic for ester and amide functionalities, common motifs in bioactive molecules but often plagued by susceptibility to enzymatic hydrolysis (in vivo). The 1,2,4-oxadiazole ring offers significantly enhanced metabolic stability while retaining the ability to participate in key hydrogen-bonding interactions crucial for target binding [1] [5] [8]. This bioisosteric equivalence arises from several key features:
This bioisosteric utility is not merely theoretical; it is a proven strategy in drug design. Replacing labile esters or amides with the 1,2,4-oxadiazole moiety has yielded compounds with retained or improved potency alongside superior pharmacokinetic profiles, enabling progression into clinical development [1] [8].
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Ester/Amide
| Property | Ester/Amide | 1,2,4-Oxadiazole | Advantage of Oxadiazole |
|---|---|---|---|
| Hydrolytic Stability | Low (Susceptible to esterases/proteases) | High (Resistant to enzymatic hydrolysis) | Improved metabolic stability, longer half-life. |
| H-Bonding Capacity | Carbonyl O (HBA), Amide N/H (HBD/HBA) | Ring N atoms (HBA), C-H (weak HBD) | Mimics key H-bond acceptor features of carbonyl O. |
| Typical LogP Range | Varies widely | ~0.3 - 1.0 (for simple aryl derivatives) [1] | Offers balanced lipophilicity for permeability. |
| TPSA Contribution (Ų) | ~20-30 (ester), ~40-60 (amide) | ~30-40 per ring [6] | Compatible with oral bioavailability requirements. |
| Conformational Flexibility | Moderate to High | Low (Increases molecular rigidity) | Potential for enhanced target selectivity. |
Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine represents a strategically designed derivative gaining traction in modern medicinal chemistry research. Its structure integrates the core 1,2,4-oxadiazole pharmacophore with a flexible ethylamine spacer terminated by a methylamino group (-CH₂-CH₂-NH-CH₃). This molecular architecture confers distinct advantages and positions it as a versatile building block:
Table 3: Key Characteristics and Potential of Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine
| Characteristic | Details | Significance in Drug Discovery |
|---|---|---|
| Core Structure | 1,2,4-Oxadiazole ring linked via -CH₂CH₂- to -NHCH₃ | Combines stable pharmacophore with flexible linker and functional terminal group. |
| Key Functional Groups | 1,2,4-Oxadiazole (HBA), Aliphatic Amine (HBD/HBA, potential weak base) | Enables diverse interactions (H-bonding, ionic). Amine allows facile derivatization/salt formation. |
| Molecular Weight (HCl Salt) | 177.64 g/mol [7] | Within ideal range for drug-likeness (<500 Da). |
| Hydrogen Bond Capacity | Acceptors: ~4, Donors: ~1-2 [6] [7] | Favors membrane permeability and oral absorption. |
| Rotatable Bonds | ~4 [7] | Moderate flexibility; within Veber's rule limits for bioavailability. |
| Primary Biological Evidence (Analogs) | Antileishmanial [6], Antibacterial [9], Potential CNS modulators (structural inference) | Demonstrates relevance against infectious diseases and potential in other areas. |
| Synthetic Utility | Amine group enables: Salt formation, Amidation, Reductive amination, Sulfonylation. | Highly versatile Building Block (CBB) for library synthesis and lead diversification. |
| Retrosynthetic Access | Via amidoxime cyclization with activated β-amino acid derivatives or functionalization of 3-(2-aminoethyl) oxadiazoles. | Well-established routes exist for core and side-chain assembly. |
The exploration of Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine exemplifies the ongoing evolution of 1,2,4-oxadiazole chemistry. Moving beyond simple ring substitution, medicinal chemists are increasingly focusing on hybrid molecules and conformationally tuned derivatives where the oxadiazole acts as a stable core connected to diverse, pharmacologically active elements via optimized linkers. Its physicochemical profile and demonstrated biological activity in related structures make it a compelling subject for further investigation in targeted drug discovery programs, particularly in infectious diseases and potentially CNS disorders.
Compound Names Mentioned:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: